molecular formula C18H19Cl2N3O2 B13988933 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid CAS No. 28005-89-2

4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

Katalognummer: B13988933
CAS-Nummer: 28005-89-2
Molekulargewicht: 380.3 g/mol
InChI-Schlüssel: RNQYALLDGFFRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties, making it a valuable candidate for research in cancer treatment and other therapeutic areas.

Vorbereitungsmethoden

The synthesis of 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid involves several steps. One common method includes the diazotization of 4-amino-2-methylbenzoic acid followed by coupling with 4-[bis(2-chloroethyl)amino]aniline. The reaction conditions typically involve the use of acidic media and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, often leading to the formation of aziridinium ions, which are highly reactive intermediates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s alkylating properties make it a subject of study for its potential use in modifying biological molecules.

    Medicine: Due to its potential as an alkylating agent, it is researched for its anticancer properties, particularly in targeting rapidly dividing cells.

    Industry: It is used in the production of dyes and pigments due to its stable diazenyl group.

Wirkmechanismus

The mechanism of action of 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid involves the formation of aziridinium ions through intramolecular cyclization. These ions can then alkylate DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is particularly useful in cancer treatment, where the compound targets rapidly dividing cells.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other nitrogen mustards such as chlorambucil and melphalan. These compounds also contain bis(2-chloroethyl)amino groups and exhibit similar alkylating properties. 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid is unique due to its diazenyl group, which provides additional stability and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

28005-89-2

Molekularformel

C18H19Cl2N3O2

Molekulargewicht

380.3 g/mol

IUPAC-Name

4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H19Cl2N3O2/c1-13-12-16(23(10-8-19)11-9-20)6-7-17(13)22-21-15-4-2-14(3-5-15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25)

InChI-Schlüssel

RNQYALLDGFFRSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.